![molecular formula C5H9NaO5S B13403120 Glutaraldehyde sodium bisulfite](/img/structure/B13403120.png)
Glutaraldehyde sodium bisulfite
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Overview
Description
Glutaraldehyde sodium bisulfite is a chemical compound with the molecular formula NaO3SCH(OH)(CH2)3CH(OH)SO3Na. It is known for its use as a cross-linking reagent and has applications in various fields, including biology, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutaraldehyde sodium bisulfite is synthesized by reacting glutaraldehyde with sodium bisulfite. The reaction typically involves mixing glutaraldehyde with an aqueous solution of sodium bisulfite under controlled conditions. The reaction proceeds at room temperature and results in the formation of the addition compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where glutaraldehyde and sodium bisulfite are combined in precise stoichiometric ratios. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Glutaraldehyde sodium bisulfite undergoes several types of chemical reactions, including:
Addition Reactions: The compound can react with aldehydes and ketones to form addition products.
Cross-Linking Reactions: It reacts with hydroxyl groups in polymers, introducing intermolecular bridges.
Common Reagents and Conditions
Aldehydes and Ketones: React with this compound under mild conditions to form addition products.
Polymers: React with hydroxyl groups in the presence of this compound to form cross-linked structures.
Major Products Formed
Addition Products: Formed from the reaction with aldehydes and ketones.
Cross-Linked Polymers: Formed from the reaction with hydroxyl-containing polymers.
Scientific Research Applications
Glutaraldehyde sodium bisulfite has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent in the synthesis of polymers and hydrogels.
Biology: Employed in the fixation of biological tissues for electron microscopy.
Medicine: Utilized in the preparation of bioprosthetic tissues and as a disinfectant.
Industry: Applied in the production of adhesives and coatings.
Mechanism of Action
The mechanism of action of glutaraldehyde sodium bisulfite involves its ability to form cross-links with nucleophilic groups such as amino and hydroxyl groups. This cross-linking ability is due to the presence of reactive aldehyde groups in glutaraldehyde, which can form covalent bonds with nucleophiles . The compound’s antimicrobial activity is attributed to its ability to inactivate proteins and enzymes by cross-linking their amino groups .
Comparison with Similar Compounds
Similar Compounds
Glyoxal Sodium Bisulfite: Another bisulfite addition compound used in similar applications.
Glutardialdehyde Bis (Sodium Hydrogen Sulfite): A related compound with similar cross-linking properties.
Uniqueness
Glutaraldehyde sodium bisulfite is unique due to its high reactivity and ability to form stable cross-links with a wide range of nucleophilic groups. This makes it particularly useful in applications requiring strong and stable cross-linked structures .
Biological Activity
Glutaraldehyde sodium bisulfite is a compound formed by the reaction of glutaraldehyde, a well-known biocide, with sodium bisulfite. This interaction alters the biological activity of glutaraldehyde, particularly its antimicrobial properties. Understanding the biological activity of this compound is crucial for its application in various fields, including medicine, environmental science, and industrial processes.
Glutaraldehyde (GA) is a dialdehyde with broad-spectrum antimicrobial activity, often used for disinfection and sterilization. However, its efficacy can be compromised when it reacts with sodium bisulfite (SB). The reaction leads to the formation of a glutaraldehyde-bisulfite complex, which significantly reduces the microbiocidal activity of glutaraldehyde. High-performance liquid chromatography (HPLC) studies have shown that glutaraldehyde is completely inactivated at a molar ratio of 2.2:1 (SB:GA) .
Table 1: Properties of this compound Complex
Property | Value |
---|---|
Molar Ratio (SB:GA) | 2.2:1 |
IC50 against E. coli | 230-440 ppm |
LC50 in Daphnia magna | 41-109 ppm |
NOEC | 16 ppm |
Biodegradation (15 days) | 57%-63% (varies by ratio) |
Microbiocidal Activity
The glutaraldehyde-sodium bisulfite complex exhibits no significant microbiocidal activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa at concentrations as high as 50-100 ppm . This indicates that while glutaraldehyde is effective as a disinfectant, its interaction with sodium bisulfite neutralizes this effect.
Acute Toxicity Studies
Acute toxicity studies conducted on aquatic organisms like Daphnia magna reveal that the LC50 for the glutaraldehyde-bisulfite complex is approximately 10 times higher than that for free glutaraldehyde, suggesting a reduced environmental toxicity . The no-observed-effect concentration (NOEC) was determined to be 16 ppm, indicating a safer profile for ecological applications.
Case Study 1: Anti-calcification Strategy
A study evaluated the effectiveness of sodium bisulfite in modifying glutaraldehyde-fixed bovine pericardium to reduce calcification in bioprosthetic heart valves. The results showed that SB-modified samples had significantly lower calcium deposition compared to controls over periods of 21 and 60 days . This suggests that sodium bisulfite not only affects the biological activity of glutaraldehyde but also enhances its application in medical devices by reducing calcification.
Case Study 2: Resistance Mechanisms in Bacteria
Research has indicated that some bacterial strains can develop resistance to glutaraldehyde through adaptive laboratory evolution. For instance, E. coli strains exposed to sub-inhibitory concentrations of glutaraldehyde exhibited mutations that conferred increased survival rates against this biocide . This highlights the potential for developing resistance mechanisms in microbial populations exposed to disinfectants like glutaraldehyde.
Properties
Molecular Formula |
C5H9NaO5S |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
sodium;hydrogen sulfite;pentanedial |
InChI |
InChI=1S/C5H8O2.Na.H2O3S/c6-4-2-1-3-5-7;;1-4(2)3/h4-5H,1-3H2;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
KMQKYDWPAZMUDX-UHFFFAOYSA-M |
Canonical SMILES |
C(CC=O)CC=O.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
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